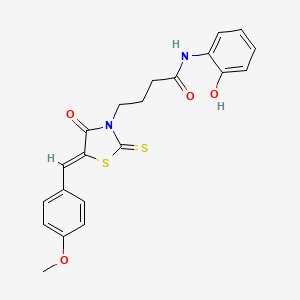
Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H14IN3O2 and a molecular weight of 347.15 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3-iodopyridin-4-yl group and a methyl ester group. It is commonly used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: This multicomponent reaction is used to form the piperazine ring by reacting isocyanides, aldehydes, amines, and carboxylic acids.
Ring opening of aziridines: Aziridines are opened under the action of N-nucleophiles to form piperazine derivatives.
Analyse Chemischer Reaktionen
Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biological assays to study its effects on various biological systems.
Medicine: It is investigated for its potential therapeutic applications.
Industry: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
1-Methyl-4-(4-piperidinyl)piperazine: This compound is used as a reagent and building block in synthetic applications.
1-Methylpiperazine: It is involved in the preparation of various pharmaceutical ingredients.
Eigenschaften
IUPAC Name |
methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN3O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFENOCXCEJYUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=C(C=NC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamido)benzoate](/img/structure/B2707381.png)


![6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2707385.png)










